molecular formula C16H20O8 B1244422 Macrosphelide B

Macrosphelide B

Cat. No. B1244422
M. Wt: 340.32 g/mol
InChI Key: BUJQDSFTDISLDT-YDFGWWAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrosphelide B is a natural product found in Microsphaeropsis with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Macrosphelide B (MSB) has been the focus of extensive synthesis research. Efficient total synthesis methods have been developed for macrosphelide B and its transformation into macrosphelide A. These syntheses involve complex chemical processes such as oxidation and stereoselective reduction (Kobayashi et al., 2000). Innovative synthetic methods using intramolecular nitrile oxide-olefin cycloaddition (INOC) have also been explored for the construction of macrosphelide B's macrolactone skeleton, demonstrating the potential for efficient and versatile synthesis procedures (Paek & Suh, 2011).

Anticancer and Anti-Metastatic Properties

  • MSB has shown promise in inhibiting metastasis. It was found to inhibit adhesion of sialyl Lewis(x) (sLe(x))-expressing cells to endothelial cells, suggesting its potential in suppressing lung metastasis of certain cancer cells without affecting normal cells. This selectivity makes it a significant subject for cancer research (Fukami et al., 2002).

Cell-Cell Adhesion Inhibition

  • Macrosphelides A and B have been identified as inhibitors of cell-cell adhesion, classified as 16-membered macrocyclic compounds. These compounds interrupt the adhesion of certain types of cells to endothelial cells, which is a crucial process in various biological and pathological processes including immune response and tumor metastasis (Takamatsu et al., 1996).

Potential in Therapeutic Applications

  • Research into MSB's structure and synthesis has paved the way for exploring its potential in therapeutic applications. For instance, the study of macrosphelide derivatives and their structure-activity relationships can contribute to the design of more potent inhibitors of cell-cell adhesion, which may be applicable in treating diseases like cancer and chronic inflammation (Fukami et al., 1999).

Apoptosis-Inducing Properties

  • Macrosphelides have been observed to induce apoptosis in certain human lymphoma cells, indicating their potential as a novel approach in cancer therapy. This has led to the exploration of artificial macrosphelides and their synthesis for enhanced biological evaluation, particularly focusing on their apoptosis-inducing activity (Matsuya & Nemoto, 2010).

properties

Product Name

Macrosphelide B

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

(7E,13E)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12,15-tetrone

InChI

InChI=1S/C16H20O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-12,17H,8H2,1-3H3/b6-4+,7-5+

InChI Key

BUJQDSFTDISLDT-YDFGWWAZSA-N

Isomeric SMILES

CC1CC(=O)OC(C(=O)/C=C/C(=O)OC(C(/C=C/C(=O)O1)O)C)C

Canonical SMILES

CC1CC(=O)OC(C(=O)C=CC(=O)OC(C(C=CC(=O)O1)O)C)C

synonyms

macrosphelide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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